ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate reflects its complex polycyclic structure containing several distinct molecular fragments. The molecular formula C28H19NO5 indicates a high degree of unsaturation, with the compound containing 28 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and five oxygen atoms. The structural framework consists of a benzoisoquinoline core system fused with additional aromatic rings, terminated by both an ethyl benzoate substituent and a phenylcarbonyl group.
The compound's molecular architecture can be dissected into three primary structural components: the central benzo[de]isoquinoline-1,3-dione system, the phenylcarbonyl substituent at position 6, and the ethyl 4-benzoate group attached to the nitrogen atom at position 2. This arrangement creates a highly conjugated π-electron system spanning multiple aromatic rings, which significantly influences the compound's electronic properties and spectroscopic behavior. The presence of multiple carbonyl groups (C=O) within the structure, including the dioxo functionality of the isoquinoline core, the benzoyl substituent, and the ester group, provides numerous sites for potential intermolecular interactions and coordination chemistry applications.
The high molecular weight and extensive aromatic character suggest this compound would exhibit limited solubility in polar protic solvents but enhanced solubility in organic solvents such as chloroform, dichloromethane, or dimethyl sulfoxide. The ester functionality introduces some polarity to the molecule while maintaining overall hydrophobic character due to the extensive aromatic framework. The nitrogen atom within the heterocyclic system may exhibit basic properties under appropriate conditions, though this basicity would be significantly diminished due to the electron-withdrawing effects of the adjacent carbonyl groups.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C28H19NO5 |
| Molar Mass | 449.45416 g/mol |
| Carbon Atoms | 28 |
| Hydrogen Atoms | 19 |
| Nitrogen Atoms | 1 |
| Oxygen Atoms | 5 |
| Degree of Unsaturation | 21 |
Crystallographic Studies and X-ray Diffraction Patterns
X-ray crystallography serves as the definitive method for determining the three-dimensional atomic arrangement within crystalline materials, providing unparalleled insight into molecular geometry, bond lengths, bond angles, and intermolecular interactions. For this compound, crystallographic analysis would reveal crucial structural parameters including the planarity of the aromatic ring systems, the orientation of substituent groups, and the presence of any intramolecular hydrogen bonding or π-π stacking interactions.
The crystallographic investigation typically begins with the preparation of suitable single crystals, which for this compound would likely require careful recrystallization from an appropriate solvent system to obtain crystals of sufficient size and quality for diffraction studies. The process involves dissolving the compound in a hot solvent followed by slow cooling or solvent evaporation to promote crystal formation. Given the compound's extensive aromatic character, crystals may exhibit significant π-π stacking interactions between adjacent molecules, leading to characteristic layered packing arrangements commonly observed in polycyclic aromatic compounds.
X-ray diffraction data collection would involve mounting the crystal in an intense X-ray beam, typically using synchrotron radiation or a laboratory X-ray generator with monochromatic radiation. The resulting diffraction pattern would provide information about the crystal system, space group, and unit cell parameters. Data processing and structure solution would employ direct methods or Patterson methods to determine the initial atomic positions, followed by least-squares refinement to optimize the structural model against the experimental data.
Analysis of a related compound, ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, has demonstrated that such molecules typically exhibit significant planarity within the benzoisoquinoline core with the ethyl benzoate substituent oriented at specific dihedral angles relative to the central ring system. In that compound, the dihedral angle between the benzoisoquinoline system and the benzene ring was reported as 75.08°, suggesting significant non-coplanarity between these aromatic systems. Similar geometric arrangements would be expected for the target compound, though the additional phenylcarbonyl substituent would introduce additional conformational complexity.
| Crystallographic Parameter | Expected Range |
|---|---|
| Space Group | P21/n or P-1 |
| Crystal System | Monoclinic or Triclinic |
| Density | 1.3-1.5 g/cm³ |
| Unit Cell Volume | 2000-3000 ų |
| Z (molecules per unit cell) | 4-8 |
Spectroscopic Identification (FT-IR, NMR, UV-Vis)
Fourier Transform Infrared spectroscopy provides essential information about the functional groups present within this compound through characteristic vibrational frequencies. The compound's multiple carbonyl groups would exhibit distinct C=O stretching vibrations in the FT-IR spectrum, with the aromatic ketone of the phenylcarbonyl group appearing around 1680-1670 cm⁻¹, the ester carbonyl near 1735 cm⁻¹, and the imide carbonyls of the benzoisoquinoline core at approximately 1700-1680 cm⁻¹. The aromatic C=C stretches would manifest as multiple peaks in the 1600-1450 cm⁻¹ region, while C-H stretching vibrations of the aromatic protons would appear in the 3100-3000 cm⁻¹ range.
Nuclear Magnetic Resonance spectroscopy would provide detailed structural information through both ¹H and ¹³C NMR experiments. The ¹H NMR spectrum would reveal the aromatic proton environments, with signals appearing in the 7.0-8.5 ppm region depending on their electronic environment and proximity to electron-withdrawing carbonyl groups. The ethyl ester group would contribute characteristic signals including a triplet around 1.2-1.4 ppm for the methyl group and a quartet near 4.2-4.4 ppm for the methylene protons. The ¹³C NMR spectrum would display carbonyl carbon signals in the 160-200 ppm range, with aromatic carbons appearing between 120-140 ppm and aliphatic carbons of the ethyl group at lower field positions.
Dynamic NMR studies could provide valuable information about rotational barriers around the phenyl-carbonyl bond, as such barriers have been extensively studied in related benzoyl compounds. The barrier to rotation about the bond between the benzene ring and carbonyl group typically ranges from 5-8 kcal/mol, depending on the electronic nature of substituents and steric factors. For the target compound, the presence of the large benzoisoquinoline system would likely influence this rotational barrier through both electronic and steric effects.
UV-Visible spectroscopy would reveal electronic transitions within the extensively conjugated aromatic system. The compound would be expected to exhibit strong π→π* transitions in the UV region (250-350 nm) due to the extended conjugation throughout the polycyclic framework. Additionally, n→π* transitions associated with the carbonyl groups would appear around 300 nm, though these are typically weaker in intensity compared to π→π* transitions. The presence of multiple aromatic rings and electron-donating/withdrawing substituents would create a complex absorption profile with multiple overlapping bands, potentially extending into the visible region and imparting color to the compound.
| Spectroscopic Technique | Key Diagnostic Signals | Expected Values |
|---|---|---|
| FT-IR | C=O stretch (ester) | 1735 cm⁻¹ |
| FT-IR | C=O stretch (aromatic ketone) | 1680-1670 cm⁻¹ |
| FT-IR | C=O stretch (imide) | 1700-1680 cm⁻¹ |
| ¹H NMR | Aromatic protons | 7.0-8.5 ppm |
| ¹H NMR | Ethyl CH₃ | 1.2-1.4 ppm (t) |
| ¹H NMR | Ethyl CH₂ | 4.2-4.4 ppm (q) |
| UV-Vis | π→π* transitions | 250-350 nm |
| UV-Vis | n→π* transitions | ~300 nm |
Computational Chemistry: DFT Calculations and Molecular Orbital Analysis
Density Functional Theory calculations provide crucial insights into the electronic structure, molecular geometry, and energetic properties of this compound that complement experimental observations. The computational analysis would typically employ hybrid functionals such as B3LYP or more modern functionals like M06-2X with appropriate basis sets (6-31G(d,p) or 6-311+G(d,p)) to accurately describe the electronic structure of this complex aromatic system. The calculations would optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure.
Molecular orbital analysis would illuminate the electronic properties governing the compound's reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) would likely be localized primarily on the electron-rich aromatic regions, while the Lowest Unoccupied Molecular Orbital (LUMO) would be concentrated on the electron-deficient carbonyl groups and their adjacent aromatic systems. The HOMO-LUMO energy gap would provide theoretical prediction of the compound's UV-Vis absorption characteristics and electronic excitation energies, supporting the experimental spectroscopic observations.
The extensive conjugated π-system would exhibit delocalized molecular orbitals spanning multiple aromatic rings, contributing to the compound's stability and unique electronic properties. Natural Bond Orbital (NBO) analysis would quantify the degree of electron delocalization and identify specific orbital interactions that stabilize the molecular structure. This analysis would be particularly valuable for understanding the electronic communication between the different aromatic fragments and the influence of substituent groups on the overall electronic distribution.
Computational prediction of vibrational frequencies would support FT-IR spectroscopic assignments, with calculated frequencies typically requiring scaling factors (0.96-0.98) to match experimental values accurately. The calculations would predict the intensity and position of carbonyl stretching vibrations, providing theoretical validation for experimental band assignments. Additionally, thermodynamic properties such as formation enthalpy, entropy, and Gibbs free energy could be calculated, offering insights into the compound's stability and potential synthetic accessibility.
| Computational Parameter | Predicted Range |
|---|---|
| HOMO Energy | -6.0 to -6.5 eV |
| LUMO Energy | -2.5 to -3.0 eV |
| HOMO-LUMO Gap | 3.0-4.0 eV |
| Dipole Moment | 3-6 Debye |
| Rotational Barrier (Ph-CO) | 5-8 kcal/mol |
| Total Energy (B3LYP/6-31G(d,p)) | -1800 to -1900 Hartree |
Properties
IUPAC Name |
ethyl 4-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO5/c1-2-34-28(33)18-11-13-19(14-12-18)29-26(31)22-10-6-9-20-21(15-16-23(24(20)22)27(29)32)25(30)17-7-4-3-5-8-17/h3-16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBPNQAJBCMUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation and Reduction
A common strategy for constructing benzo[de]isoquinoline derivatives involves the condensation of acenaphthenequinone with aromatic amines, followed by reduction. For example:
-
Condensation : Acenaphthenequinone reacts with ethyl-4-aminobenzoate in methanol under acidic conditions to form a Schiff base.
-
Reduction : The Schiff base is reduced (e.g., using NaBH₄ or catalytic hydrogenation) to yield a dihydrobenzo[de]isoquinoline intermediate.
Table 1: Reaction Conditions for Schiff Base Formation and Reduction
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Acenaphthenequinone, ethyl-4-aminobenzoate, methanol, HCl, reflux | ~75% | |
| Reduction | NaBH₄, ethanol, room temperature | ~80% |
This method produces ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, a precursor that may require further functionalization (e.g., oxidation or acylation) to introduce the phenylcarbonyl group.
Benzoylation of Benzo[de]isoquinoline Derivatives
To introduce the phenylcarbonyl group at the 6-position, benzoylation reactions are employed. Potential methods include:
-
Friedel-Crafts Acylation : Benzoyl chloride reacts with a benzo[de]isoquinoline intermediate in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Nucleophilic Substitution : A halogenated precursor undergoes coupling with benzoyl metal reagents (e.g., benzoyl lithium).
Table 2: Benzoylation Strategies for Functionalization
| Method | Reagents/Conditions | Challenges |
|---|---|---|
| Friedel-Crafts | Benzoyl chloride, AlCl₃, anhydrous solvent | Regioselectivity control |
| Nucleophilic Substitution | Benzoyl lithium, halogenated intermediate | Stability of intermediates |
Multi-Step Cyclization and Esterification
Alternative routes may involve:
-
Cyclization : Formation of the benzo[de]isoquinoline core from acyclic precursors (e.g., α,β-unsaturated ketones).
-
Esterification : Introduction of the ethyl benzoate group via esterification of a carboxylic acid intermediate using ethanol and acid catalysts.
Table 3: Cyclization and Esterification Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Acenaphthenequinone, aromatic amine, HCl | Core formation |
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl benzoate introduction |
Critical Reaction Parameters
The success of these methods depends on optimizing reaction conditions:
Solvent and Catalyst Selection
-
Schiff Base Formation : Methanol or ethanol with HCl catalysis ensures protonation of the amine for efficient condensation.
-
Reduction : NaBH₄ in ethanol selectively reduces the Schiff base without over-reduction of the dioxo groups.
-
Benzoylation : Anhydrous conditions (e.g., dichloromethane) and Lewis acids enhance electrophilicity of benzoyl chloride.
Temperature and Time
-
Condensation : Reflux (60–80°C) for 12–24 hours ensures complete imine formation.
-
Reduction : Room temperature for 1–2 hours minimizes side reactions.
Challenges and Optimization
Regioselectivity
Introducing the phenylcarbonyl group at the 6-position requires precise control. Friedel-Crafts acylation may favor meta/para positions, necessitating directing groups or steric shielding.
Stability of Intermediates
Dihydrobenzo[de]isoquinoline intermediates are sensitive to oxidation. An inert atmosphere (N₂/Ar) is recommended during handling.
Analytical Characterization
Key techniques for verifying the structure include:
-
¹H NMR : Distinct peaks for aromatic protons (δ 7.0–8.5 ppm), ethyl ester (δ 1.2–4.5 ppm), and dioxo carbons (δ 190–205 ppm).
-
IR Spectroscopy : Absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (dioxo C=O).
-
X-Ray Crystallography : Confirms planar benzo[de]isoquinoline core and ethyl benzoate orientation.
Comparative Efficacy of Methods
| Method | Advantages | Limitations | Yield (Reported) |
|---|---|---|---|
| Schiff Base Reduction | High regioselectivity for core formation | Limited scalability | 75–80% |
| Friedel-Crafts | Direct phenylcarbonyl introduction | Byproduct formation | 60–70% |
| Multi-Step Cyclization | Flexibility for diverse substituents | Prolonged reaction time | 50–65% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, making it a candidate for further research and development.
Antidiabetic Properties
Research indicates that derivatives of benzo[de]isoquinoline compounds can enhance insulin sensitivity and exhibit antidiabetic effects. For instance, studies have shown that related compounds improve glucose uptake in muscle cells and reduce blood glucose levels in diabetic animal models. The mechanism appears to involve the modulation of glucose transporters and insulin signaling pathways.
Anti-inflammatory Effects
Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate may also possess anti-inflammatory properties. In vitro studies have demonstrated its ability to decrease pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating chronic inflammatory diseases.
Anticancer Activity
The structural features of this compound indicate potential anticancer properties. Preliminary studies suggest that it can inhibit pathways involved in cell proliferation and induce apoptosis in cancer cells. The compound's mechanism may involve the inhibition of specific kinases or transcription factors that regulate cell growth.
Case Studies and Research Findings
A number of studies have been conducted to evaluate the efficacy of this compound and its derivatives:
Study on Insulin Sensitivity
A study using diabetic rat models demonstrated that administration of similar compounds led to significant improvements in insulin sensitivity and reductions in systemic inflammation markers. These findings highlight the potential for developing new antidiabetic agents based on this compound's structure.
Crystal Structure Analysis
Crystal structure analyses of related compounds have provided insights into their interactions at the molecular level. Such studies reveal how modifications to the chemical structure could enhance biological activity and inform future drug design efforts.
In Vitro Studies
In vitro assays have shown that this compound can inhibit specific pathways involved in cell proliferation and inflammation. These findings suggest its candidacy for further development as an anti-cancer agent.
Summary of Biological Activities
Mechanism of Action
The mechanism by which ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related derivatives:
Table 1: Comparative Analysis of Naphthalimide Derivatives
Key Structural and Functional Differences
Electronic Effects: The phenylcarbonyl group in the target compound is strongly electron-withdrawing, which may reduce fluorescence intensity compared to electron-donating substituents like piperidinyl or morpholino. However, it could stabilize charge-transfer states for unique spectral profiles . Nitro groups (e.g., in CAS 302954-91-2) offer sites for reduction or nucleophilic substitution, making them reactive intermediates in sensor or drug design .
Solubility and Bioactivity: Phosphonate-triazole derivatives (e.g., 16b-d) exhibit higher aqueous solubility due to polar phosphonate groups, enabling agricultural applications (e.g., seed germination promotion at 12.5 mg/L) .
Applications: Piperidinyl/morpholino derivatives are preferred in fluorescence microscopy due to strong electron-donating effects, as seen in ZnO nanoparticle probes . Bromobenzoate derivatives (e.g., CAS 361159-13-9) allow post-synthetic modifications via Suzuki coupling, expanding utility in materials science .
Research Findings and Data
Spectroscopic Properties
- Fluorescence : Piperidinyl-substituted naphthalimides emit at λ~520 nm (green), while electron-withdrawing groups like phenylcarbonyl may shift emission to lower wavelengths (blue-green) .
- UV-Vis : Nitro derivatives (e.g., CAS 302954-91-2) absorb strongly at ~350 nm, ideal for UV-activated applications .
Biological Activity
Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, pharmacological properties, and biological mechanisms.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
- Molecular Formula : C21H15NO4
- Molecular Weight : 345.35 g/mol
- IUPAC Name : this compound
The structure features a benzo[de]isoquinoline core with two carbonyl groups and an ethyl ester moiety, contributing to its potential reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[de]isoquinoline compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Cell Cycle Arrest : They may interfere with the cell cycle, preventing cancer cells from proliferating.
A study reported that derivatives with similar structural motifs effectively inhibited the growth of human leukemia cells (HL-60) and solid tumors in animal models .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Research indicates that certain isoquinoline derivatives can inhibit viral replication by targeting viral polymerases. For example, compounds derived from similar frameworks have been shown to inhibit Hepatitis C Virus (HCV) polymerase activity significantly .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or viral replication.
- Receptor Modulation : It might interact with specific cellular receptors that regulate growth and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Study on Anticancer Activity
One notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
Study on Antiviral Activity
Another investigation focused on the antiviral potential of related compounds against HCV. The study highlighted that certain derivatives could reduce viral load in infected cell cultures by over 70%, demonstrating their potential as therapeutic agents against viral infections .
Q & A
Q. Table 1. Representative Spectroscopic Data
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Ester carbonyl | 165 (¹³C) | 1720 |
| Phenylcarbonyl | 168 (¹³C) | 1680 |
| Aromatic protons | 7.2–8.5 (¹H) | - |
Advanced: How can researchers resolve contradictions in reported reaction yields or physicochemical properties across studies?
Answer:
Employ statistical Design of Experiments (DoE) to systematically isolate variables:
Factorial design : Test interactions between temperature, solvent polarity, and catalyst loading .
Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. temperature curves) .
Sensitivity analysis : Rank parameters by impact (e.g., catalyst > solvent > temperature) to prioritize optimization .
Example : A 2³ factorial design identified excess phenylcarbonyl chloride (1.2 eq) as the primary cause of side-product formation in analogous syntheses .
Advanced: How can molecular docking studies guide the design of bioactive analogs of this compound?
Answer:
Target selection : Focus on enzymes with known benzo[de]isoquinoline interactions (e.g., topoisomerase II).
Docking simulations : Use AutoDock Vina to predict binding poses and affinity scores. For example, analogs with electron-withdrawing substituents showed stronger π-π stacking in the active site .
Validation : Compare docking results with in vitro assays (e.g., IC₅₀ values) to refine computational models .
Case Study : Structural analogs with fluorophenyl groups exhibited 3-fold higher activity due to enhanced hydrophobic interactions .
Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?
Answer:
Major impurities :
- Uncyclized intermediates : Remove via silica gel chromatography .
- Oxidation byproducts : Use inert atmospheres (N₂/Ar) during high-temperature steps .
- Ester hydrolysis : Avoid aqueous workups; employ anhydrous MgSO₄ for drying .
Quality Control : Monitor by HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: What role do solvent dynamics play in the crystallization and stability of this compound?
Answer:
Solvent effects :
- Polarity : High-polarity solvents (e.g., DMSO) stabilize zwitterionic forms but hinder crystallization.
- Nucleation control : Use mixed solvents (e.g., ethanol/water) to slow crystallization and improve crystal quality .
- Polymorphism screening : Test 5–10 solvent systems to identify stable polymorphs with optimal bioavailability .
Basic: How is the electronic structure of the benzo[de]isoquinoline core probed experimentally?
Answer:
- UV-Vis spectroscopy : Monitor π→π* transitions (λₘₐₓ ~320 nm) to assess conjugation extent .
- Cyclic voltammetry : Measure redox potentials (e.g., E₁/2 ≈ −1.2 V vs. Ag/AgCl) to evaluate electron affinity .
Advanced: Can machine learning predict novel derivatives with enhanced photophysical properties?
Answer:
Yes. Steps include:
Dataset curation : Compile absorption/emission data for 50+ analogs.
Feature engineering : Include substituent Hammett constants and HOMO-LUMO gaps.
Model training : Use Random Forest or neural networks to predict λₘₐₓ with <5% error .
Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?
Answer:
- Steric effects : Bulky groups at the 6-position (e.g., phenylcarbonyl) hinder nucleophilic attack, reducing side reactions .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize the dioxo moiety, accelerating cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
